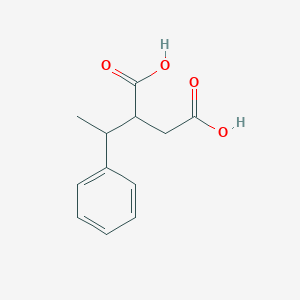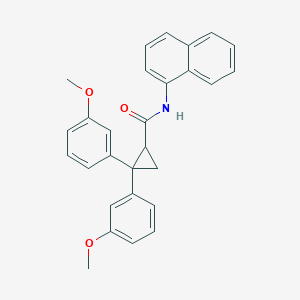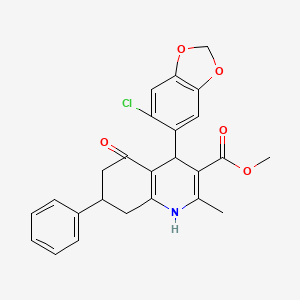![molecular formula C21H22Cl2N2O2 B5224711 1-(4-chlorobenzyl)-N-[2-(2-chlorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5224711.png)
1-(4-chlorobenzyl)-N-[2-(2-chlorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzyl)-N-[2-(2-chlorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound is commonly referred to as CB-13 and is classified as a synthetic cannabinoid. Synthetic cannabinoids are a class of compounds that are designed to mimic the effects of the natural cannabinoids found in the cannabis plant. CB-13 has gained attention in the scientific community due to its potential therapeutic applications and its unique mechanism of action.
作用机制
CB-13 works by binding to the CB1 and CB2 receptors in the brain and peripheral nervous system. These receptors are part of the endocannabinoid system, which is responsible for regulating various physiological processes such as appetite, pain sensation, and mood. CB-13 has a unique binding profile and has been shown to have a high affinity for the CB2 receptor.
Biochemical and Physiological Effects:
CB-13 has been shown to have a range of biochemical and physiological effects. In animal studies, CB-13 has been shown to reduce pain sensitivity and improve mood. CB-13 has also been shown to have anti-inflammatory properties and may be useful in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of using CB-13 in lab experiments is its unique mechanism of action. CB-13 has a high affinity for the CB2 receptor, which makes it a useful tool for studying the endocannabinoid system. However, one of the limitations of using CB-13 in lab experiments is its potential for misuse. Due to its psychoactive effects, CB-13 must be handled with care and used in a controlled environment.
未来方向
There are numerous future directions for research on CB-13. Some of the most promising areas of research include the development of CB-13-based therapies for chronic pain, anxiety, and depression. CB-13 may also be useful in the treatment of various inflammatory conditions. Further research is needed to fully understand the potential therapeutic applications of CB-13 and to determine the optimal dosages and administration routes.
合成方法
CB-13 can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method for CB-13 is complex and requires a high level of expertise in organic chemistry. The exact details of the synthesis method are not disclosed to the public due to the potential for misuse.
科学研究应用
CB-13 has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the most promising areas of research include the treatment of chronic pain, anxiety, and depression. CB-13 has also been shown to have anti-inflammatory properties and may be useful in the treatment of various inflammatory conditions.
属性
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]-1-[(4-chlorophenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O2/c22-18-8-5-15(6-9-18)13-25-14-17(7-10-20(25)26)21(27)24-12-11-16-3-1-2-4-19(16)23/h1-6,8-9,17H,7,10-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQBMJSNUMLHSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCCC2=CC=CC=C2Cl)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(2-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5224633.png)
![8-[3-(3,5-dimethylphenoxy)propoxy]quinoline](/img/structure/B5224637.png)
![5-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5224641.png)
![N'-(3-methoxypropyl)-N-methyl-N-[4-(4-morpholinyl)butyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5224649.png)
![4-(3-nitrophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5224657.png)

![1-[4-({3-[(1R*,3s,6r,8S*)-4-azatricyclo[4.3.1.1~3,8~]undec-4-ylcarbonyl]-5-isoxazolyl}methoxy)phenyl]ethanone](/img/structure/B5224693.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]tetrahydro-2H-pyran-4-carboxamide trifluoroacetate](/img/structure/B5224694.png)
![2-{[2-(4-butylphenyl)-2-oxoethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5224704.png)
![N-cyclobutyl-N'-cyclopentyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5224717.png)

![3,5-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B5224731.png)
